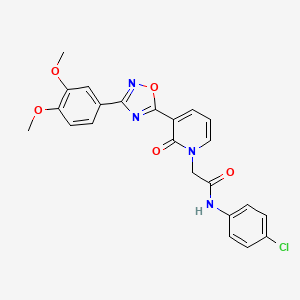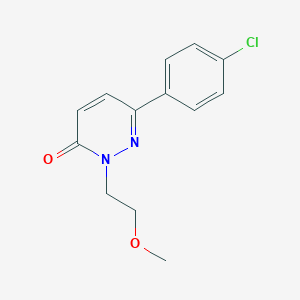
(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid , also known by its IUPAC name (2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl dihydrogen phosphate , is a chemical compound with the molecular formula C₁₆H₁₃N₂O₆P . It appears as a clear, colorless to pale yellow, sterile solution . The compound’s melting point lies within the range of 173-176.5°C .
Synthesis Analysis
Research has produced various derivatives of this compound, including 4-(chloromethoxy)-3-[2,4-dioxo-5,5-diphenylimidazolidine-1-yl) carbonyl] benzene sulfonic acid . Molecular docking studies have confirmed that 5,5-diphenylimidazolidine-2,4-dione exhibits anticonvulsant effects .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Properties
2,5-Dioxo-4,4-diphenylimidazolidin-1-yl acetic acid has been utilized in the synthesis of various compounds with potential anticonvulsant properties. For instance, Deodhar et al. (2009) synthesized derivatives of phenytoin, a known anticonvulsant, using this compound as a precursor. These derivatives exhibited significant anticonvulsant activity, highlighting the potential of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl acetic acid in developing new epilepsy treatments (Deodhar et al., 2009).
Antimicrobial Applications
This compound has also been explored for its antimicrobial properties. A study by Magd El-Din et al. (2007) demonstrated the synthesis of new derivatives from this compound, which showed significant antimicrobial activities (Magd El-Din et al., 2007).
Antibacterial and Antifungal Activities
Youssef et al. (2015) synthesized biologically active nuclei such as imidazoles and thiazoles incorporating the thiazolidindione nucleus derived from 2,5-dioxo-4,4-diphenylimidazolidin-1-yl acetic acid. These compounds showed moderate antibacterial and antifungal activities, suggesting their potential use in treating infections (Youssef et al., 2015).
Conformational Studies for Supramolecular Complexes
In the field of crystallography, Gerhardt et al. (2012) used this compound in crystallization studies to examine its conformational preferences. This research aids in understanding the compound's structural characteristics, which is essential for its application in supramolecular chemistry (Gerhardt et al., 2012).
Antiproliferative Properties in Cancer Research
Another significant application is in cancer research. Pantelić et al. (2021) synthesized novel triphenyltin(IV) compounds using derivatives of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl acetic acid. These compounds exhibited promising antiproliferative activity against various human cancer cell lines, suggesting their potential use in cancer therapy (Pantelić et al., 2021).
Anti-inflammatory Applications
In the realm of anti-inflammatory drugs, Nikalje et al. (2015) synthesized novel derivatives of this compound and evaluated their anti-inflammatory activity using in vitro and in vivo models. This highlights its potential use in developing new anti-inflammatory medications (Nikalje et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-14(21)11-19-15(22)17(18-16(19)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTMZIFNQQCIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2637718.png)
![N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2637721.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride](/img/structure/B2637731.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2637732.png)


![9-ethyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2637736.png)



![2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2637740.png)